

Tubulin polymerization-IN-36 colchicine binding site

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Compound Focus: Tubulin polymerization-IN-36

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Compound Profile and Mechanism of Action

Tubulin polymerization-IN-36 (CAS Number: 2011784-91-9) is a small molecule with the chemical formula C₁₈H₁₈N₂O₃ and a molecular weight of 310.35 [1]. It functions by binding to the **colchicine site on β -tubulin**, thereby inhibiting the natural process of tubulin polymerization, which is essential for cellular functions like mitosis [1] [2] [3].

Compounds targeting the colchicine binding site offer distinct advantages:

- **Overcoming Multidrug Resistance (MDR):** CBSIs are generally less susceptible to efflux by P-glycoprotein (Pgp), a common mechanism of resistance to other tubulin-targeting drugs like taxanes and vinca alkaloids [2] [3].
- **Dual Antitumor Mechanism:** They act directly on cancer cells to cause mitotic arrest and also disrupt the tumor's blood supply (acting as Vascular Disrupting Agents or VDAs) [2] [4].

The diagram below illustrates the core mechanism by which **Tubulin polymerization-IN-36** and other CBSIs inhibit microtubule formation.

*Mechanism of **Tubulin polymerization-IN-36** inhibiting microtubule formation.*

Quantitative Biological Activity Profile

The following table summarizes the key experimental findings for **Tubulin polymerization-IN-36** from *in vitro* studies.

Assay/Cell Line	Result/IC ₅₀	Experimental Context
Tubulin Polymerization Inhibition [1]	IC ₅₀ = 2.8 μM	Biochemical assay measuring inhibition of tubulin assembly.
Colchicine Binding Competition [1]	88% inhibition at 5 μM	Assay measuring displacement of colchicine from its binding site on tubulin.
Cytotoxicity (MCF-7 breast cancer) [1]	IC ₅₀ = 0.29 μM	72-hour cell viability/proliferation assay.
Anti-Proliferation (VL51 lymphoma) [1]	IC ₅₀ = 0.02 - 0.04 μM	72-hour cell proliferation assay.
Anti-Proliferation (MINO lymphoma) [1]	IC ₅₀ = 0.02 - 0.04 μM	72-hour cell proliferation assay.
Cell Cycle Arrest [1]	G2/M phase arrest	Flow cytometry analysis of VL51 and MINO cells treated with 50-500 nM for 24-72 hours.
Apoptosis Induction [1]	Induced apoptosis	Measured in lymphoma cells after treatment.

Key Experimental Protocols

To evaluate compounds like **Tubulin polymerization-IN-36**, researchers employ a standard set of assays.

1. Tubulin Polymerization Inhibition Assay

- **Purpose:** To directly measure the compound's ability to inhibit the assembly of tubulin into microtubules *in vitro* [1] [2].
- **Procedure:** A purified tubulin protein is incubated in a polymerization buffer with GTP at 37°C, either with or without the test compound. The increase in turbidity (optical density) is monitored in real-time using a spectrophotometer. Inhibitors of polymerization will show a decreased rate and extent of turbidity increase compared to the control [1].

2. Cell Proliferation/Viability Assay (e.g., MTT/XTT)

- **Purpose:** To determine the cytotoxic potential and IC₅₀ values of the compound against various cancer cell lines [1] [5].
- **Procedure:** Cells are seeded in multi-well plates and treated with a range of concentrations of the test compound for a set duration (e.g., 72 hours). A tetrazolium dye like MTT is added, which is reduced by metabolically active cells to a colored formazan product. The absorbance is measured, and the percentage of viable cells relative to an untreated control is calculated to determine the IC₅₀ [1].

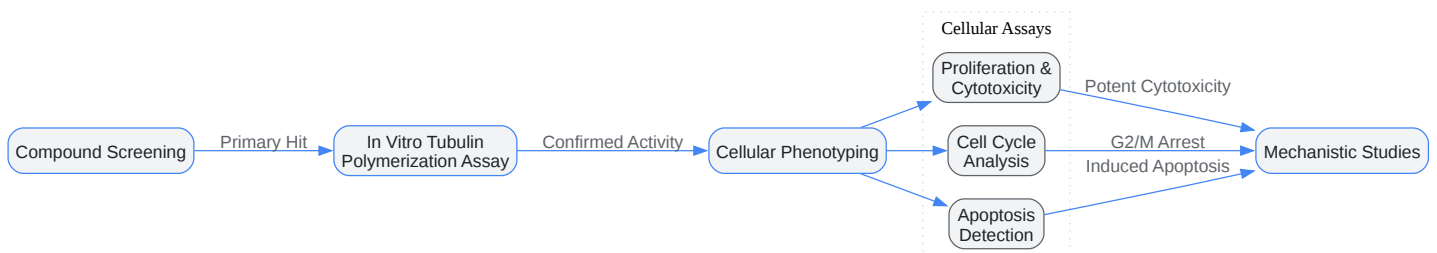
3. Cell Cycle Analysis by Flow Cytometry

- **Purpose:** To identify the phase of the cell cycle in which the compound induces arrest [1] [4].
- **Procedure:** Treated cells are harvested, fixed, and stained with a DNA-binding fluorescent dye like Propidium Iodide (PI). The DNA content of individual cells is then analyzed using a flow cytometer. A buildup of cells with a 4N DNA content indicates arrest at the G2/M phase, which is a classic response to tubulin-targeting agents [1].

4. Apoptosis Detection Assay

- **Purpose:** To confirm and quantify the induction of programmed cell death [1] [5].
- **Procedure:** Common methods include Annexin V-FITC/PI staining. Annexin V binds to phosphatidylserine, which is externalized to the outer leaflet of the cell membrane during early apoptosis. PI stains cells with compromised membranes (late apoptosis/necrosis). The population of apoptotic cells (Annexin V positive) is quantified by flow cytometry [1].

The workflow for these key experiments is visualized below.



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*Experimental workflow for profiling **Tubulin polymerization-IN-36** activity.*

Structural Insights into Colchicine Site Binding

The colchicine binding site is located at the interface between the α and β subunits of the tubulin heterodimer [3] [4]. Binding of inhibitors like **Tubulin polymerization-IN-36** to this site locks the tubulin dimer in a curved conformation, preventing the straightening required for its incorporation into the growing microtubule polymer, thereby inhibiting polymerization [2] [3].

Research on other potent CBSIs reveals strategies for high-affinity binding that are relevant for understanding this compound class:

- **Key Interactions:** High-resolution X-ray crystallography of tubulin in complex with other CBSIs shows critical interactions, such as a hydrogen bond between the ligand's carbonyl group and the side chain of β Glu200 on tubulin, and hydrophobic contacts with residues like β Tyr202 and β Leu248 [4].
- **Conformational Flexibility:** The colchicine binding domain includes flexible loops (like the β T7 loop) whose conformation can change significantly depending on the bound ligand, influencing the binding mode and affinity [3].

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To cite this document: Smolecule. [Tubulin polymerization-IN-36 colchicine binding site]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b12869513#tubulin-polymerization-in-36-colchicine-binding-site]

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